molecular formula C20H25BrN2O6S B3822560 Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate

Cat. No.: B3822560
M. Wt: 501.4 g/mol
InChI Key: RDIAGXMOVLEVTA-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of functional groups through various chemical reactions such as bromination, acetylation, and etherification. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives with different functional groups. Examples include:

  • Ethyl 2-(acetylamino)-6-chloro-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate
  • Ethyl 2-(acetylamino)-6-fluoro-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of properties that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-acetamido-6-bromo-7-(2-hydroxy-3-morpholin-4-ylpropoxy)-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O6S/c1-3-28-20(26)16-14-4-5-15(21)17(18(14)30-19(16)22-12(2)24)29-11-13(25)10-23-6-8-27-9-7-23/h4-5,13,25H,3,6-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIAGXMOVLEVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(CN3CCOCC3)O)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate
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Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate
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Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate
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Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate
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Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate

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